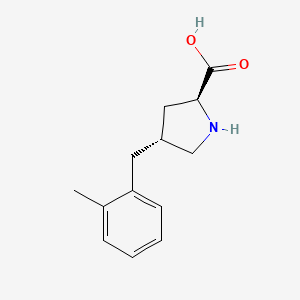

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with a carboxylic acid group at the 2-position and a 2-methylbenzyl substituent at the 4-position. Its stereochemistry (2S,4R) is critical for its physicochemical properties and biological interactions. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery . Its hydrochloride salt (CAS 1049734-41-9) is commercially available with a molecular weight of 255.74 g/mol and purity ≥96% .

Properties

IUPAC Name |

(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9-4-2-3-5-11(9)6-10-7-12(13(15)16)14-8-10/h2-5,10,12,14H,6-8H2,1H3,(H,15,16)/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWHKXCVUWCXIU-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CC(NC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H]2C[C@H](NC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. This method allows for the selective formation of the desired (2S,4R) isomer.

Another approach involves the use of chiral auxiliaries, which are temporarily attached to the starting material to induce the desired stereochemistry during the reaction. After the reaction is complete, the chiral auxiliary is removed, yielding the target compound with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the specific reaction conditions and reagents used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in the substituents on the benzyl group or the pyrrolidine ring. Key examples include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase the acidity of the carboxylic acid, while electron-donating groups (e.g., methyl in ) enhance lipophilicity.

- Steric Effects : Bulkier substituents (e.g., benzothiophene in ) may hinder molecular interactions, affecting binding affinity in biological systems.

- Stereochemical Integrity : All listed analogs retain the (2S,4R) configuration unless modified during synthesis. Enantiomers like (2R,4S)-isomers exhibit distinct pharmacological profiles .

Physicochemical Properties

Solubility and Stability:

- Derivatives with polar groups (e.g., 4-nitrobenzyl in ) show moderate solubility in polar solvents like DMF or DMSO.

Thermal Stability:

- Boc-protected analogs (e.g., ) exhibit higher thermal stability (melting point ~95–97°C) compared to unprotected derivatives due to reduced intermolecular hydrogen bonding .

Biological Activity

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound notable for its unique pyrrolidine structure, which includes a carboxylic acid functional group and a 2-methylbenzyl substituent. The stereochemistry of this compound is crucial as it significantly influences its biological activity and interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- CAS Number : 1049734-41-9

- Molecular Weight : 219.28 g/mol

The compound's specific configuration at the 2 and 4 positions of the pyrrolidine ring is essential for its biological effects. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Its stereochemistry plays a significant role in determining binding affinity and specificity. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.

- Receptor Interaction : It may bind to specific receptors involved in neurotransmission or other physiological processes.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Neurotransmitter Modulation : Influencing neurotransmitter systems may lead to potential applications in treating neurological disorders.

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit anticancer properties by affecting cell viability in cancerous cells .

Table 1: Comparison of Biological Activities

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (S)-Proline | Pyrrolidine derivative | Neurotransmitter modulation | Naturally occurring amino acid |

| (R)-Baclofen | GABA analog | Muscle relaxant | Acts on GABA receptors |

| (S)-Gabapentin | GABA analog | Anticonvulsant | Modulates calcium channels |

| This compound | Chiral pyrrolidine derivative | Potential neuroactive agent | Unique stereochemistry |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the anticancer properties of various pyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain modifications on the pyrrolidine ring could enhance cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

- Neuroscience Applications : Research has been conducted to explore the role of this compound in modulating neuropeptide functions, which may provide insights into treatments for neurological disorders .

- Pharmacological Studies : In vitro studies have shown that this compound can interact with specific amino acid transporters, suggesting potential applications in metabolic disorders .

Safety Profile

According to safety data sheets, this compound hydrochloride exhibits several hazards:

- Acute Toxicity : Harmful if swallowed.

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Causes serious eye irritation.

Proper handling and safety precautions are necessary when working with this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid, and how is stereochemical integrity maintained?

- The compound is typically synthesized via multi-step routes involving Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protection of the pyrrolidine nitrogen. For example, the Boc-protected intermediate is synthesized by alkylating (2S,4R)-4-hydroxyproline derivatives with 2-methylbenzyl halides under basic conditions, followed by deprotection . Stereochemical control is achieved using chiral catalysts or resolved starting materials. Post-synthesis, purification via flash chromatography (hexanes/EtOAc gradients) ensures high enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy (¹H/¹³C) confirms stereochemistry and substitution patterns, particularly the 2-methylbenzyl group’s integration (δ 2.3–2.5 ppm for methyl protons) . HPLC-MS monitors reaction progress and purity, while X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates . Melting point analysis (e.g., 130–136°C for Boc-protected derivatives) serves as a preliminary purity check .

Q. What are the standard protocols for protecting the carboxylic acid and amine groups during derivatization?

- The carboxylic acid is protected as a methyl or benzyl ester using DCC (dicyclohexylcarbodiimide) or SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) . The amine is typically Boc-protected with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) or Fmoc-protected for solid-phase peptide synthesis . Deprotection uses TFA (trifluoroacetic acid) for Boc groups or piperidine for Fmoc .

Advanced Research Questions

Q. How can conflicting yield data in coupling reactions involving this compound be resolved?

- Yield discrepancies often arise from competing side reactions (e.g., racemization during amide bond formation). Optimizing coupling agents is critical: BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) achieves >90% yields in dichloromethane, while HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes racemization in polar aprotic solvents (e.g., DMF) . Kinetic monitoring via LC-MS helps identify optimal reaction times (typically 4–6 hours) .

Q. What strategies mitigate aggregation or poor solubility in aqueous assays for this compound?

- Aggregation is addressed by introducing hydrophilic substituents (e.g., hydroxyl or carboxyl groups) at the pyrrolidine C4 position or using co-solvents like DMSO (≤10% v/v) . For receptor-binding assays, PEGylation or encapsulation in cyclodextrins improves bioavailability . Solubility in organic phases is enhanced via trifluoroacetate salt formation .

Q. How does the 2-methylbenzyl substituent influence conformational dynamics in drug-target interactions?

- The 2-methylbenzyl group induces steric hindrance, stabilizing a trans-pyrrolidine conformation (evidenced by NOE NMR correlations). This rigidity enhances selectivity for hydrophobic binding pockets in protease inhibitors (e.g., cysteine proteases) . Comparative studies with 4-chloro or 3-iodo benzyl analogs show altered IC₅₀ values (e.g., 3-iodo derivatives exhibit 10× higher affinity due to halogen bonding) .

Q. What methodologies validate the compound’s metabolic stability in pharmacokinetic studies?

- Liver microsome assays (human/rat) quantify metabolic degradation rates, with LC-MS/MS identifying primary metabolites (e.g., hydroxylation at the benzyl methyl group) . Stable isotope labeling (¹³C or ²H) tracks metabolic pathways in vivo. For improved stability, fluorination at the benzyl ring (e.g., 4-fluoro substitution) reduces CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for Boc-protected derivatives?

- Variations (e.g., 130–136°C vs. 128–132°C) may arise from polymorphic forms or residual solvents. Recrystallization from ethanol/water mixtures (1:1) standardizes crystal packing, while DSC (differential scanning calorimetry) confirms polymorph homogeneity . Purity >95% (HPLC) is required for reproducible thermal data .

Methodological Best Practices

- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation. Lyophilized forms are stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

- Handling : Use gloveboxes for air-sensitive reactions (e.g., palladium-catalyzed couplings). Toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate risk, but PPE (gloves, goggles) is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.